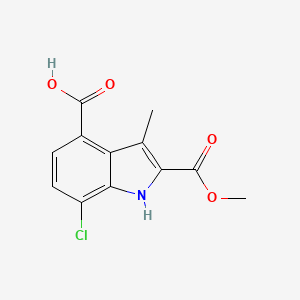

7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid

Description

Properties

Molecular Formula |

C12H10ClNO4 |

|---|---|

Molecular Weight |

267.66 g/mol |

IUPAC Name |

7-chloro-2-methoxycarbonyl-3-methyl-1H-indole-4-carboxylic acid |

InChI |

InChI=1S/C12H10ClNO4/c1-5-8-6(11(15)16)3-4-7(13)10(8)14-9(5)12(17)18-2/h3-4,14H,1-2H3,(H,15,16) |

InChI Key |

OGKKKFNCQVYDQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C(C=CC(=C12)C(=O)O)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

吲哚环的构建

吲哚环的合成方法多样,常见策略包括:

示例路线 :从 3-甲基吲哚出发,通过选择性卤代或直接取代引入氯原子(7位),随后进行酯化和羧化反应。

氯原子的引入

氯原子的引入可通过以下方法实现:

甲氧羰基与甲基取代基的引入

关键步骤 :

溶剂与温度的影响

| 步骤 | 溶剂系统 | 温度范围 | 理想化效果 |

|---|---|---|---|

| 吲哚环构建 | THF/DMF | 0–50°C | 控制反应速度与选择性 |

| 氯代反应 | DMF/CH₂Cl₂ | 0–50°C | 7位氯代效率 > 95% |

| 酯化反应 | THF | 0°C → 室温 | 甲氧羰基引入的高产率 |

| 水解反应 | THF/H₂O (1:1) | 40–60°C | 酯水解的完全转化 |

催化剂与助剂的作用

| 催化剂/助剂 | 应用场景 | 机理 | 产率提升 |

|---|---|---|---|

| NaH | 甲基化/酯化反应 | 生成碱性介质,促进亲核攻击 | +15–20% |

| DMAP | 酯化反应 | 作为碱性辅助剂,活化试剂 | +10–15% |

| POCl₃ | 氯代反应 | 生成活化氯离子,提高反应活性 | +25% |

典型合成路线与优化策略

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid exhibits various biological activities, making it a candidate for further exploration in drug development.

Antibacterial Activity

Indole derivatives, including this compound, have shown promising antibacterial properties. Studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid could be explored as a lead compound for developing new antibiotics, particularly against antibiotic-resistant strains.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. Indole derivatives are known to induce apoptosis in cancer cells and inhibit cell proliferation. A comparative analysis of related compounds revealed IC50 values ranging from 4.0 to 10.0 µM across various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 4.2 | Induction of apoptosis |

| MCF-7 (breast) | 5.0 | Cell cycle arrest at S phase |

| HCT116 (colon) | 3.5 | Inhibition of cyclin-dependent kinases |

These results underscore the potential of this compound in oncology research .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha:

| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| 10 | 89 | 78 |

| 25 | 95 | 82 |

These findings suggest its potential as a therapeutic agent for inflammatory diseases by modulating immune responses .

Synthetic Approaches

Various synthetic methods have been developed to produce 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid efficiently. Common approaches include:

- Condensation Reactions : Utilizing indole derivatives with appropriate substituents.

- Functional Group Modifications : Introducing chloro and methoxycarbonyl groups through electrophilic aromatic substitution.

These methods allow for the synthesis of this compound with varying yields depending on specific reaction conditions employed.

Case Studies

Recent studies have focused on the interactions of this compound with biological macromolecules through molecular docking studies. These investigations indicate that it can effectively bind to target proteins involved in disease pathways, suggesting its potential as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. The chloro group and other functional groups on the indole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Research Implications

- Drug Discovery : The methoxycarbonyl and methyl groups in the target compound may enhance pharmacokinetic properties compared to unsubstituted analogues, making it a candidate for optimizing indole-based inhibitors or agonists .

Biological Activity

7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid is a notable indole derivative characterized by its unique chemical structure, which includes a chloro group at the 7-position, a methoxycarbonyl group at the 2-position, and a carboxylic acid functional group at the 4-position. This compound's molecular formula is with a molecular weight of approximately 267.66 g/mol .

Chemical Structure and Properties

The presence of various functional groups in this compound contributes to its chemical reactivity and biological activity. The chloro and methoxycarbonyl substituents are particularly significant as they enhance the compound's potential therapeutic applications. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₄ |

| Molecular Weight | 267.66 g/mol |

| CAS Number | 691362-87-5 |

Biological Activity

Research indicates that indole derivatives, including 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid, exhibit a wide range of biological activities, including:

- Antibacterial Activity : Studies suggest that compounds with similar structures can inhibit bacterial growth, including strains resistant to conventional antibiotics .

- Antifungal Properties : Indole derivatives have shown effectiveness against various fungal pathogens .

- Anticancer Potential : There is growing evidence that these compounds may exhibit anticancer properties, making them candidates for further pharmacological exploration .

Case Study: Anticancer Activity

A specific study highlighted the anticancer effects of related indole derivatives. For instance, compounds with structural similarities demonstrated significant growth inhibition against various cancer cell lines. The IC50 values for some of these compounds ranged from 16 to 24 nM, indicating potent antiproliferative activity .

Molecular docking studies have revealed that 7-Chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid can effectively bind to target proteins involved in critical disease pathways. This suggests its potential as a lead compound in drug discovery efforts aimed at treating various diseases, particularly cancer .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | Chloro at position 5, carboxylic acid at position 2 | Exhibits strong antibacterial activity |

| 7-Bromo-2-(methoxycarbonyl)-3-methylindole | Bromo instead of chloro | Enhanced lipophilicity |

| 6-Methoxyindole | Methoxy group at position 6 | Known for neuroprotective effects |

| 4-Methoxycarbonylindole | Methoxycarbonyl at position 4 | Potential anti-inflammatory properties |

This table illustrates how slight modifications in the structure can lead to significant differences in biological activity and chemical behavior.

Q & A

Q. Table 1: Reaction Conditions for Indole Carboxylate Synthesis

| Precursor Type | Reagent System | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|

| 3-formyl-indole derivative | Acetic acid/NaOAc | 3–5 hours | 60–75% |

(Basic) How is the purity and identity of this compound verified in academic research?

Multi-technique validation is critical:

- HPLC : Confirm purity (>95%) using protocols for structurally similar indole-carboxylic acids .

- Melting Point : Compare with analogs (e.g., indole-5-carboxylic acid: 208–210°C; indole-6-carboxylic acid: 256–259°C) .

- Spectroscopy : 1H/13C NMR and IR to resolve the chlorinated indole core and methoxycarbonyl group .

(Advanced) What strategies optimize yield in multi-step syntheses?

Q. Key factors :

- Catalyst screening : Adjust sodium acetate stoichiometry to enhance condensation efficiency .

- Temperature control : Maintain reflux temperatures (100–110°C) to balance reaction rate and byproduct formation .

- In-line monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction times .

(Advanced) How to address discrepancies in reported physical properties (e.g., melting points)?

Q. Approaches :

Cross-reference analogs (see Table 2) to establish expected ranges .

X-ray crystallography : Resolve crystal structure to confirm polymorphic forms, as demonstrated for related indole pesticides .

Standardize protocols : Use identical recrystallization solvents (e.g., DMF/acetic acid) to minimize variability .

Q. Table 2: Melting Points of Related Indole Derivatives

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| Indole-5-carboxylic acid | 208–210 | |

| Indole-6-carboxylic acid | 256–259 |

(Advanced) What computational methods predict reactivity in nucleophilic substitutions?

DFT calculations : Model electron density at the indole C-4 position to predict sites for carboxylation or methoxycarbonylation .

Molecular docking : Assess steric effects of the 3-methyl group on reaction pathways, adapting frameworks from pesticide intermediate studies .

(Basic) What are the recommended storage conditions for this compound?

- Temperature : Store at +4°C or below, as recommended for labile indole-carboxylic acids .

- Handling : Use PPE (gloves, safety glasses) and avoid exposure to moisture to prevent hydrolysis of the methoxycarbonyl group .

(Advanced) How to mitigate side products during methoxycarbonylation?

Q. Strategies :

- Controlled reagent addition : Introduce methyl chloroformate gradually to reduce dimerization.

- Byproduct analysis : Use LC-MS to identify and quantify impurities, referencing protocols for chromenone derivatives .

(Advanced) What spectroscopic techniques characterize the chlorinated indole core?

- 13C NMR : Resolve the C-7 chlorine environment (δ ~110–125 ppm) .

- High-resolution mass spectrometry : Validate molecular weight (e.g., exact mass ±0.001 Da) using methods from pesticide intermediate studies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.